7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AFDMP1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. AFDMP1 belongs to the class of purine derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been suggested that 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its biological effects through the inhibition of various enzymes and signaling pathways. 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell growth and differentiation.
Biochemical and Physiological Effects
7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to have antiviral effects against herpes simplex virus type 1 and 2. Additionally, 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential as a therapeutic agent and has been found to possess a wide range of biological activities. However, there are also limitations to using 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. The mechanism of action of 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the effects of 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate the mechanism of action of 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and identify the specific enzymes and signaling pathways that are targeted by 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Another direction is to investigate the potential of 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, future research could focus on developing new derivatives of 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with improved biological activity and pharmacological properties. Overall, 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has great potential as a therapeutic agent and further research is needed to fully understand its biological effects and potential clinical applications.
Scientific Research Applications
7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and neuroprotective effects. 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have antiviral effects against herpes simplex virus type 1 and 2. Additionally, 7-allyl-8-(2-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
8-(2-fluorophenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-4-9-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)24-11-8-6-5-7-10(11)17/h4-8H,1,9H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEYVDDGYNNMTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3F)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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